molecular formula C15H24 B15285795 1,4,4-Trimethyl-8-methylidenecycloundeca-1,5-diene

1,4,4-Trimethyl-8-methylidenecycloundeca-1,5-diene

Cat. No.: B15285795
M. Wt: 204.35 g/mol
InChI Key: HAVYZKHVTLAPDZ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: Beta-Humulene can be synthesized in the laboratory through the conversion of farnesyl diphosphate (FDP) using sesquiterpene synthase enzymes . The biosynthesis involves the cyclization of FDP to form beta-Humulene and other sesquiterpenes.

Industrial Production Methods: Industrial production of beta-Humulene often involves the extraction from natural sources such as hops and other aromatic plants. The essential oils are extracted using steam distillation or solvent extraction methods. The extracted oils are then purified to isolate beta-Humulene .

Chemical Reactions Analysis

Types of Reactions: Beta-Humulene undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Major Products Formed:

    Oxidation Products: Epoxides and hydroxylated derivatives.

    Reduction Products: Hydrogenated sesquiterpenes.

    Substitution Products: Halogenated sesquiterpenes.

Scientific Research Applications

Beta-Humulene has a wide range of scientific research applications in various fields:

Chemistry:

Biology:

Medicine:

Industry:

Comparison with Similar Compounds

Beta-Humulene is often compared with other similar sesquiterpenes, such as alpha-Humulene and beta-Caryophyllene:

    Alpha-Humulene: An isomer of beta-Humulene with a similar molecular formula but different structural arrangement.

    Beta-Caryophyllene: Another sesquiterpene with a similar molecular formula.

Uniqueness of Beta-Humulene: Beta-Humulene is unique due to its specific combination of aromatic properties and biological activities. Its ability to undergo various chemical reactions and its wide range of applications in different fields make it a valuable compound for scientific research and industrial use .

Properties

IUPAC Name

1,4,4-trimethyl-8-methylidenecycloundeca-1,5-diene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24/c1-13-7-5-8-14(2)10-12-15(3,4)11-6-9-13/h6,10-11H,1,5,7-9,12H2,2-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAVYZKHVTLAPDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CCC(C=CCC(=C)CCC1)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10861745
Record name 1,4,4-Trimethyl-8-methylidenecycloundeca-1,5-diene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10861745
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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